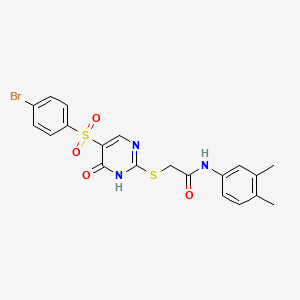

2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide

Description

This compound is a pyrimidine-based acetamide derivative featuring a 4-bromophenylsulfonyl group at the 5-position of the pyrimidinone core and a 3,4-dimethylphenyl substituent on the acetamide nitrogen. These structural attributes suggest applications in medicinal chemistry, particularly for targeting enzymes or receptors requiring both hydrophobic and polar interactions.

Properties

Molecular Formula |

C20H18BrN3O4S2 |

|---|---|

Molecular Weight |

508.4 g/mol |

IUPAC Name |

2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide |

InChI |

InChI=1S/C20H18BrN3O4S2/c1-12-3-6-15(9-13(12)2)23-18(25)11-29-20-22-10-17(19(26)24-20)30(27,28)16-7-4-14(21)5-8-16/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |

InChI Key |

DEUSVPYTQSGOBO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-bromophenylsulfonyl chloride, which is then reacted with a suitable dihydropyrimidinone derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a thiol.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols. Substitution reactions can lead to various derivatives depending on the nucleophile employed.

Scientific Research Applications

2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and bromophenyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with three analogs from the Journal of Applied Pharmaceutical Science (2019) . Key differences lie in pyrimidine substituents and acetamide aryl groups, influencing physical properties and reactivity.

Key Observations:

Pyrimidine Substituents: The target compound’s 5-sulfonyl group replaces the 4-methyl group in analogs 5.5, 5.12, and 5.15. Sulfonyl groups increase polarity and may enhance solubility in aqueous media compared to methyl substituents.

Acetamide Substituents: The 3,4-dimethylphenyl group in the target compound is more electron-rich and sterically demanding than the 4-bromophenyl (5.5), benzyl (5.12), and 4-phenoxyphenyl (5.15) groups. This may enhance hydrophobic interactions in biological systems but reduce metabolic stability due to increased CYP450 affinity. The 4-phenoxyphenyl group in 5.15 introduces an ether oxygen, which could participate in hydrogen bonding, a feature absent in the target compound .

Synthetic Efficiency :

- Compound 5.5 achieved the highest yield (79%), likely due to the electron-withdrawing bromine stabilizing intermediates. The lower yields of 5.12 (66%) and 5.15 (60%) may reflect challenges in coupling bulkier substituents .

Physicochemical Properties

Melting Points :

NMR Signatures :

Functional Implications

- This contrasts with the electron-donating methyl group in analogs, which may favor nucleophilic reactions.

- Bioactivity Potential: While biological data are unavailable, the sulfonyl group’s hydrogen-bonding capacity and the dimethylphenyl group’s hydrophobicity suggest dual functionality in enzyme inhibition (e.g., kinase or protease targets).

Biological Activity

The compound 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide exhibits a range of biological activities, primarily attributed to its unique chemical structure. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidinone core with a sulfonyl group and a thioether linkage. These structural elements are crucial for its biological interactions.

| Component | Description |

|---|---|

| Pyrimidinone Core | Central structure influencing biological activity |

| Sulfonyl Group | Enhances solubility and bioavailability |

| Thioether Linkage | Potential for interaction with biological targets |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Antimicrobial Activity : The sulfonamide moiety is known for its antibacterial properties, potentially inhibiting bacterial growth by interfering with folate synthesis.

- Antioxidant Effects : The presence of aromatic rings may contribute to antioxidant activity by scavenging free radicals.

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the minimum inhibitory concentration (MIC) against various bacterial strains has been evaluated:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

This suggests that the compound could be effective against common pathogens.

Anti-inflammatory Activity

Research has demonstrated that related compounds possess anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. In vitro studies indicated that the compound significantly reduced the production of TNF-alpha and IL-6 in macrophage cultures.

Case Studies

- In Vivo Studies : A study on a related sulfonamide derivative showed reduced inflammation in animal models of arthritis, indicating potential therapeutic applications for inflammatory diseases.

- Molecular Docking Studies : Computational analysis revealed that the compound could effectively bind to target proteins involved in inflammatory pathways, supporting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.